2-Bromo-3,4,5-trifluoro-1-nitrobenzene
Overview
Description
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is an organic compound with the molecular formula C6HBrF3NO2. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in various fields of research due to its unique chemical properties and reactivity.
Mechanism of Action
Mode of Action
The mode of action of 2-Bromo-3,4,5-trifluoro-1-nitrobenzene is likely through electrophilic aromatic substitution . In this process, the electrophile (the nitro group in this case) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . The exact changes resulting from this interaction would depend on the specific biological target and context.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.35 (iLOGP) and 2.74 (XLOGP3) .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, its efficacy and action could be influenced by the specific biological environment, including the presence of other molecules, pH, and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-3,4,5-trifluoro-1-nitrobenzene involves the bromination of 3,4,5-trifluoronitrobenzene. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5-trifluoro-1-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic media.
Major Products
Substitution: Formation of substituted derivatives like 2-amino-3,4,5-trifluoro-1-nitrobenzene.
Reduction: Formation of 2-bromo-3,4,5-trifluoroaniline.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Bromo-3,4,5-trifluoro-1-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
- 3-Bromo-1,2,4-trifluoro-5-nitrobenzene
- 2-Bromo-3,3,3-trifluoro-1-propene
Uniqueness
2-Bromo-3,4,5-trifluoro-1-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromine) groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1,2,3-trifluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3NO2/c7-4-3(11(12)13)1-2(8)5(9)6(4)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISQAVRTASTTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652031 | |
Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-01-7 | |
Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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